6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide
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Overview
Description
6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is known for its potential biological activities and is often studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromene core, which is derived from salicylaldehyde and an appropriate ketone.
Formation of Chromene Core: The chromene core is synthesized through a condensation reaction between salicylaldehyde and the ketone in the presence of a base such as sodium hydroxide.
Chlorination: The chromene core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Amidation: The chlorinated chromene is reacted with 2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide
- 6-Chloro-4-oxo-N-[2-(pyrrolidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide
Uniqueness
6-Chloro-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the piperidine ring and the isopropyl-substituted phenyl group contribute to its unique binding affinity and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C26H29ClN2O3 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H29ClN2O3/c1-17(2)18-6-8-19(9-7-18)22(29-12-4-3-5-13-29)16-28-26(31)25-15-23(30)21-14-20(27)10-11-24(21)32-25/h6-11,14-15,17,22H,3-5,12-13,16H2,1-2H3,(H,28,31) |
InChI Key |
XMANRUSWBXDBRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCCCC4 |
Origin of Product |
United States |
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